HAMNO

Overview

Description

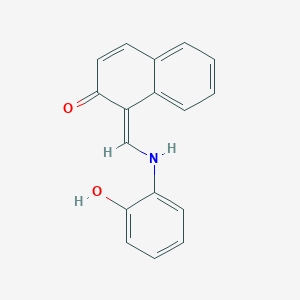

(1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one, commonly known as HAMNO, is a novel protein interaction inhibitor of replication protein A (RPA). Replication protein A is a crucial single-stranded DNA binding protein involved in DNA replication and repair processes.

Mechanism of Action

Target of Action

HAMNO, also known as “2(1H)-Naphthalenone, 1-[[(2-hydroxyphenyl)amino]methylene]-”, “NSC111847”, or “1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol”, primarily targets the Replication Protein A (RPA) . RPA is the major single-stranded DNA (ssDNA) binding protein that is essential for DNA replication and processing of DNA double-strand breaks (DSBs) by homology-directed repair pathways .

Mode of Action

This compound acts as a small molecule inhibitor, targeting the RPA70 subunit and preventing RPA interactions with ssDNA and various DNA repair proteins . It selectively binds the N-terminal domain of the largest RPA subunit (70N), potentially inhibiting critical interactions with other proteins that depend on this domain .

Biochemical Pathways

This compound’s action affects several biochemical pathways. It slows down the progression of cells through the cell cycle by dramatically decreasing DNA synthesis . It also attenuates the progression of G2-phase cells into mitosis .

Pharmacokinetics

These properties are crucial in drug discovery and chemical safety assessment

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in DNA synthesis, an attenuation of the progression of G2-phase cells into mitosis, and an increase in the fraction of chromatin-bound RPA in S-phase cells . It also suppresses DSB repair by homologous recombination . These effects contribute to the associated DNA replication stress, which has been shown to be effective against tumor growth .

Action Environment

The effects of this compound on cells exposed to ionizing radiation (ir) have been studied, focusing on the effects on the dna damage response and the processing of dsbs

Biochemical Analysis

Biochemical Properties

HAMNO selectively binds to and inhibits DNA binding domain F (DBD-F) on RPA70 . This interaction occurs at concentrations up to 100 µM . This compound also inhibits etoposide-induced autophosphorylation of ATR kinase and subsequent phosphorylation of RPA32 in UMSCC38 cells .

Cellular Effects

This compound has been shown to slow down the progression of cells through the cell cycle by dramatically decreasing DNA synthesis . It also attenuates the progression of G2-phase cells into mitosis . Furthermore, this compound increases the fraction of chromatin-bound RPA in S-phase but not in G2-phase cells and suppresses DSB repair by homologous recombination .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the DNA binding domain F (DBD-F) on RPA70 . This binding inhibits the interaction of RPA70 with DNA, thereby inhibiting DNA replication . This compound also inhibits the autophosphorylation of ATR kinase, a key player in the DNA damage response, and subsequent phosphorylation of RPA32 .

Temporal Effects in Laboratory Settings

The effects of this compound on cells have been observed to be transient and concentration-dependent . For instance, the percentage of EdU+ cells rapidly dropped to 0% within the first 1 hour of treatment with 20 µM this compound and persisted for 4 hours before recovering to control values at 6 hours .

Dosage Effects in Animal Models

In mice, this compound has been shown to slow the progression of UMSCC11B tumors . The phosphorylation of RPA32, an ATR substrate, was highly reduced after two hours of treatment with 20 µM of etoposide, which was further reduced with the addition of 2 µM this compound, demonstrating an in vivo effect of this compound as an inhibitor of RPA32 phosphorylation by ATR .

Metabolic Pathways

This compound is known to induce autophagy in nasopharyngeal carcinoma (NPC) cell lines by decreasing glycolytic function and activating autophagy-related genes . This suggests that this compound may be involved in the regulation of metabolic pathways related to glycolysis and autophagy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HAMNO involves the condensation of 2-hydroxyaniline with naphthalene-2-one. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

HAMNO undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction of this compound can yield the corresponding amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

HAMNO has a wide range of scientific research applications:

Chemistry: Used as a tool to study protein-DNA interactions and replication stress.

Biology: Investigated for its role in cell cycle regulation and DNA damage response.

Medicine: Explored as a potential cancer therapeutic due to its ability to induce replication stress in cancer cells.

Industry: Utilized in the development of novel anticancer agents and as a research tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

- (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one (HAMNO)

- Etoposide : Another compound that induces replication stress but through a different mechanism.

- Cisplatin : A well-known chemotherapeutic agent that causes DNA crosslinking and replication stress .

Uniqueness

This compound is unique in its specific inhibition of replication protein A interactions, making it a valuable tool for studying replication stress and a promising candidate for cancer therapy. Unlike other compounds, this compound selectively targets replication protein A, providing a more focused approach to inducing replication stress in cancer cells .

Biological Activity

HAMNO (naphthalen-2-one) is a novel compound that has garnered attention for its biological activity, particularly as an inhibitor of replication protein A (RPA). RPA plays a crucial role in DNA replication and repair, making this compound a significant candidate for cancer research and potential therapeutic applications. This article delves into the biological activity of this compound, presenting detailed findings, case studies, and data tables to illustrate its effects on cellular dynamics and tumor growth.

This compound primarily functions as a protein interaction inhibitor of RPA, which is integral to the ATR/Chk1 signaling pathway involved in the DNA damage response. The inhibition of RPA by this compound leads to several downstream effects on cell cycle progression and DNA repair mechanisms.

Key Mechanisms:

- Inhibition of RPA: this compound disrupts the interaction between RPA and other proteins involved in DNA replication.

- Cell Cycle Dynamics: It slows down cell cycle progression by decreasing DNA synthesis and delaying entry into mitosis.

- DNA Damage Response: Increases γ-H2AX staining, indicating heightened DNA damage response in treated cells.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits colony formation in various cancer cell lines, particularly head and neck squamous cell carcinoma (HNSCC) lines such as UMSCC38 and UMSCC11B. The compound shows a dose-dependent effect on cell viability and DNA damage.

Table 1: In Vitro Effects of this compound on Cell Lines

| Cell Line | IC₅₀ (μM) | Colony Formation Inhibition (%) | γ-H2AX Staining Increase (%) |

|---|---|---|---|

| UMSCC38 | 20 | 60 | 40 |

| UMSCC11B | 15 | 55 | 35 |

| OKF4 | 25 | 50 | 30 |

Data derived from experimental assays conducted with varying concentrations of this compound over a specified incubation period .

In Vivo Studies

In vivo experiments using mouse models have shown that this compound significantly slows tumor progression. For instance, treatment with this compound in combination with etoposide resulted in enhanced tumor suppression compared to etoposide alone. This suggests that this compound may enhance the efficacy of existing chemotherapeutic agents.

Case Study: Tumor Growth Suppression

A study involving UMSCC11B tumor-bearing mice demonstrated that administration of 20 μM this compound resulted in:

- Reduced Tumor Size: Tumor volumes were significantly smaller compared to control groups.

- Decreased RPA32 Phosphorylation: Phosphorylation levels of Ser33 on RPA32 were markedly reduced after treatment, indicating effective inhibition of the ATR signaling pathway.

Effects on DNA Repair Mechanisms

This compound's impact on DNA repair processes has been explored through various assays. It has been observed that while it increases chromatin-bound RPA during S-phase, it suppresses double-strand break (DSB) repair via homologous recombination. This dual action may render cancer cells more susceptible to other forms of DNA damage but does not enhance radiosensitivity.

Table 2: Impact of this compound on DNA Repair Mechanisms

| Treatment Condition | DSB Repair Efficiency (%) | Chromatin-bound RPA Increase (%) |

|---|---|---|

| Control | 70 | 10 |

| This compound | 40 | 30 |

| Etoposide + this compound | 50 | 25 |

Data compiled from studies assessing DSB repair efficiency post-treatment with various agents .

Properties

IUPAC Name |

1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIVOPRNBGRDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233809 | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894-93-9 | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=894-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC111847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.